6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate is a chemical compound with the molecular formula C6H8N2NaO4 and a molecular weight of 195.13 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with hydroxy, oxo, and cyano groups, along with sodium hydride and water of hydration.
Vorbereitungsmethoden
The synthesis of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate can be achieved through various synthetic routes. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc/acetic acid or triphenylphosphine . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and cyano groups.
Common reagents used in these reactions include zinc, acetic acid, and triphenylphosphine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates and products. These intermediates and products can interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar structure and undergo similar reactions.
2,6-dihydroxy-5-fluoro-3-cyanopyridine: This compound has similar functional groups and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C6H8N2NaO4 |
---|---|
Molekulargewicht |
195.13 g/mol |
InChI |
InChI=1S/C6H4N2O2.Na.2H2O/c7-3-4-1-2-5(9)8-6(4)10;;;/h1-2H,(H2,8,9,10);;2*1H2 |
InChI-Schlüssel |
HUUYAVGFUXSEQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC(=C1C#N)O.O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.